molecular formula C18H19ClO3 B6339751 2-[3-(3-Chloro-phenyl)-propyl]-6-methoxy-benzoic acid methyl ester CAS No. 1171923-22-0

2-[3-(3-Chloro-phenyl)-propyl]-6-methoxy-benzoic acid methyl ester

Cat. No. B6339751
CAS RN: 1171923-22-0
M. Wt: 318.8 g/mol
InChI Key: IMLWKEYLTYACEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-[3-(3-Chloro-phenyl)-propyl]-6-methoxy-benzoic acid methyl ester” is an ester derivative of benzoic acid. It contains a methoxy group (-OCH3) and a chlorophenyl group (a phenyl ring with a chlorine atom attached), both of which can significantly affect the compound’s properties .


Chemical Reactions Analysis

Esters, including this compound, can undergo a variety of reactions. One common reaction is hydrolysis, which can occur under acidic or basic conditions and results in the formation of a carboxylic acid and an alcohol .

Scientific Research Applications

Environmental Presence and Effects

Parabens, which share structural similarities with the compound due to the presence of benzoic acid esters, are widely used as preservatives in various products. Research has highlighted the occurrence, fate, and behavior of parabens in aquatic environments, noting their presence in water bodies due to consumer product usage. Despite treatments effectively removing them from wastewater, parabens persist in the environment, necessitating further study on their long-term effects and degradation products, especially their interaction with chlorine and the stability of chlorinated by-products (Haman, Dauchy, Rosin, & Munoz, 2015).

Toxicity and Safety Evaluation

The safety and toxicity profiles of chemical compounds similar to "2-[3-(3-Chloro-phenyl)-propyl]-6-methoxy-benzoic acid methyl ester" have been a research focus, particularly concerning their use in consumer products. Methyl paraben, for example, has been extensively reviewed, with findings indicating its generally low toxicity and rapid metabolism in the body. However, its potential as a weak endocrine disruptor has led to ongoing discussions regarding safe levels of exposure (Soni, Taylor, Greenberg, & Burdock, 2002).

Analytical Method Development

The development of analytical methods for identifying and quantifying ester compounds in various matrices is crucial for both environmental monitoring and ensuring product safety. Techniques such as HPLC, spectrophotometry, and electrokinetic capillary electrophoresis have been applied to detect paraben compounds in cosmetics, highlighting the importance of reliable detection methods for managing and regulating the use of these chemicals (J.B.N, ThiruvengadarajanV., & Gopinath, 2014).

Polymer and Material Science Applications

Esters play a significant role in polymer and material science, with research into esterification reactions offering pathways to new materials with specific properties. The alkoxycarbonylation of unsaturated phytogenic substrates, for example, presents opportunities for producing ester products used in advanced chemical products, including polymers (Sevostyanova & Batashev, 2023).

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Some potential hazards might include toxicity, flammability, and reactivity with other substances. It’s important to handle all chemicals with appropriate safety precautions .

Mechanism of Action

Target of Action

Boronic acids and their esters, which mfcd12546668 is a part of, are highly considered compounds for the design of new drugs and drug delivery devices .

Mode of Action

It’s known that boronic esters like mfcd12546668 can participate in suzuki–miyaura (sm) coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

Boronic esters like mfcd12546668 are known to be involved in sm coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .

Pharmacokinetics

It’s known that boronic acids and their esters are only marginally stable in water . The hydrolysis of some phenylboronic pinacol esters, which MFCD12546668 is a part of, is considerably accelerated at physiological pH . This could potentially impact the bioavailability of MFCD12546668.

Result of Action

Boronic esters like mfcd12546668 are known to be valuable building blocks in organic synthesis .

Action Environment

It’s known that the hydrolysis rate of some phenylboronic pinacol esters, which mfcd12546668 is a part of, is considerably accelerated at physiological ph . This suggests that the compound’s action, efficacy, and stability could be influenced by environmental factors such as pH.

properties

IUPAC Name

methyl 2-[3-(3-chlorophenyl)propyl]-6-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClO3/c1-21-16-11-5-9-14(17(16)18(20)22-2)8-3-6-13-7-4-10-15(19)12-13/h4-5,7,9-12H,3,6,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMLWKEYLTYACEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1C(=O)OC)CCCC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.